molecular formula C27H23N3S B12373287 1',4'-Diphenyl-7'-thiophen-3-ylspiro[cyclohexane-1,5'-pyrrolo[3,4-d]pyridazine]

1',4'-Diphenyl-7'-thiophen-3-ylspiro[cyclohexane-1,5'-pyrrolo[3,4-d]pyridazine]

Cat. No.: B12373287
M. Wt: 421.6 g/mol
InChI Key: BRLRIGFPXOEBQR-UHFFFAOYSA-N
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Description

1’,4’-Diphenyl-7’-thiophen-3-ylspiro[cyclohexane-1,5’-pyrrolo[3,4-d]pyridazine] is a complex organic compound that features a unique spiro structure. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse biological and chemical properties. The presence of thiophene and pyridazine rings in its structure makes it particularly interesting for various scientific applications.

Preparation Methods

The synthesis of 1’,4’-Diphenyl-7’-thiophen-3-ylspiro[cyclohexane-1,5’-pyrrolo[3,4-d]pyridazine] involves multiple steps, typically starting with the formation of the core spiro structure. Common synthetic routes include:

    Cyclization Reactions: These reactions often involve the use of cyclohexane derivatives and pyridazine precursors under specific conditions to form the spiro structure.

    Condensation Reactions: These are used to introduce the thiophene and diphenyl groups into the molecule.

Industrial production methods for such complex compounds often involve optimization of these synthetic routes to improve yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

1’,4’-Diphenyl-7’-thiophen-3-ylspiro[cyclohexane-1,5’-pyrrolo[3,4-d]pyridazine] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce double bonds or nitro groups.

Scientific Research Applications

1’,4’-Diphenyl-7’-thiophen-3-ylspiro[cyclohexane-1,5’-pyrrolo[3,4-d]pyridazine] has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’,4’-Diphenyl-7’-thiophen-3-ylspiro[cyclohexane-1,5’-pyrrolo[3,4-d]pyridazine] involves its interaction with specific molecular targets. The thiophene and pyridazine rings can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting their function. Additionally, the compound may interfere with cellular signaling pathways by binding to key enzymes or receptors, thereby modulating biological processes .

Comparison with Similar Compounds

Similar compounds include other spiro-heterocyclic molecules such as:

  • Spiro[indoline-3,4’-pyrrolo[3,4-d]pyridazines]
  • Spiro[cyclohexane-1,5’-pyrrolo[3,4-d]pyridazines]
  • 1,4-Diphenyl-3,6-di(thiophen-2-yl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione

Compared to these compounds, 1’,4’-Diphenyl-7’-thiophen-3-ylspiro[cyclohexane-1,5’-pyrrolo[3,4-d]pyridazine] stands out due to its unique combination of thiophene and pyridazine rings, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions .

Properties

Molecular Formula

C27H23N3S

Molecular Weight

421.6 g/mol

IUPAC Name

1',4'-diphenyl-7'-thiophen-3-ylspiro[cyclohexane-1,5'-pyrrolo[3,4-d]pyridazine]

InChI

InChI=1S/C27H23N3S/c1-4-10-19(11-5-1)25-22-23(26(30-29-25)20-12-6-2-7-13-20)27(15-8-3-9-16-27)28-24(22)21-14-17-31-18-21/h1-2,4-7,10-14,17-18H,3,8-9,15-16H2

InChI Key

BRLRIGFPXOEBQR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C3=C(C(=NN=C3C4=CC=CC=C4)C5=CC=CC=C5)C(=N2)C6=CSC=C6

Origin of Product

United States

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